molecular formula C11H21NO3 B12828980 (2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B12828980
M. Wt: 215.29 g/mol
InChI Key: CCBKWUTWRPJIOE-DTWKUNHWSA-N
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Description

(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate.

    Hydroxymethylation: The key step involves the hydroxymethylation of the pyrrolidine ring. This can be achieved using formaldehyde and a suitable base under controlled conditions.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyrrolidines

Scientific Research Applications

Organic Synthesis

(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation to carboxylic acids and reduction to alcohols .

Medicinal Chemistry

This compound is of particular interest in medicinal chemistry due to its potential biological activities:

  • Enzyme Inhibition : Research indicates that this compound can inhibit acetylcholinesterase (AChE) and β-secretase, both of which are important targets in Alzheimer's disease treatment. AChE inhibition enhances cholinergic signaling by preventing the breakdown of acetylcholine, while β-secretase inhibition reduces amyloid-beta aggregation .
  • Anticancer Activity : Case studies have shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a library of novel pyrrolidine derivatives was tested for their anticancer activity against M-Hela tumor cell lines, demonstrating efficacy greater than that of the reference drug tamoxifen .

Biological Studies

The compound is utilized in studies involving enzyme mechanisms and as a building block for synthesizing enzyme inhibitors. Its ability to form hydrogen bonds with active sites of enzymes influences their activity, making it a valuable tool in biological research .

Mechanism of Action

The mechanism of action of (2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
  • (2R,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
  • (2R,4S)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Uniqueness

(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in the development of pharmaceuticals.

Biological Activity

(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, also known by its CAS number 2306252-27-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • Purity : 97%
  • IUPAC Name : tert-butyl (2S,4R)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

The compound exhibits various biological activities that can be attributed to its structural characteristics. Notably, it has been shown to interact with several biological targets, including enzymes involved in neurodegenerative processes.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in the pathophysiology of Alzheimer's disease:

  • Acetylcholinesterase Inhibition : The compound has demonstrated significant inhibition of AChE activity, which is essential for the degradation of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling in the brain.
  • β-Secretase Inhibition : It also inhibits β-secretase activity, which is responsible for the cleavage of amyloid precursor protein (APP) to form amyloid-beta peptides. Reducing amyloid-beta aggregation is critical for preventing neurodegeneration associated with Alzheimer's disease.

Biological Activity Data

Activity IC50/Ki Value Reference
AChE InhibitionK_i = 0.17 μM
β-Secretase InhibitionIC50 = 15.4 nM
Aβ Aggregation Inhibition85% inhibition at 100 μM

Neuroprotective Effects

In vitro studies have shown that this compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) toxicity. The compound improved cell viability significantly when co-treated with Aβ:

  • Cell Viability : Treated astrocytes showed a viability increase from 43.78% (Aβ only) to 62.98% when treated with both Aβ and the compound .

Reactive Oxygen Species (ROS) Reduction

The compound has been observed to reduce ROS levels in astrocyte cultures exposed to Aβ. This suggests a potential antioxidant effect that may contribute to its neuroprotective properties:

  • ROS Measurement : Fluorescence assays indicated a decrease in ROS levels when astrocytes were treated with the compound alongside Aβ .

Scopolamine-Induced Oxidative Stress Model

In vivo studies using a scopolamine-induced model of oxidative stress demonstrated that treatment with this compound resulted in reduced malondialdehyde (MDA) levels compared to control groups, indicating decreased lipid peroxidation and oxidative stress .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, and how are key intermediates characterized?

  • Methodological Answer : A common approach involves coupling reactions using mixed anhydride intermediates. For example, carboxylate precursors are activated with reagents like isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in CH₂Cl₂. Subsequent nucleophilic substitution with 2-amino-2-methylpropanol yields the target compound. Critical intermediates are monitored via LC-MS to confirm consumption of starting materials, and purification is achieved via flash chromatography (ethyl acetate/hexane gradients). Structural validation employs IR (C=O stretch at ~1700 cm⁻¹), HRMS (e.g., [M+H]+ at m/z 258.2), and NMR (distinct δ 1.4 ppm for tert-butyl protons) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the stereochemical integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are critical for verifying stereochemistry. For instance, coupling constants (e.g., J=8.5HzJ = 8.5 \, \text{Hz} between H2 and H4) differentiate diastereomers .
  • Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Optical Rotation : Specific rotation values (e.g., [α]D25=+23.5°[α]_D^{25} = +23.5°) confirm enantiopurity .

Advanced Research Questions

Q. How can stereochemical inversion or epimerization during synthesis be minimized, and what analytical strategies detect such deviations?

  • Methodological Answer :

  • Reaction Optimization : Use low-temperature conditions (0–5°C) during nucleophilic substitutions to suppress racemization. Avoid prolonged exposure to acidic/basic conditions (e.g., DIPEA should be stoichiometrically controlled) .
  • Diagnostic Tools : Monitor reaction progress via 19F^{19}\text{F}-NMR (if fluorine-containing analogs exist) or LC-MS with chiral columns. X-ray crystallography (using SHELX software) provides definitive stereochemical assignments and identifies crystalline packing effects that may influence stability .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. rigid crystal structures).

  • Dynamic NMR : Detects atropisomerism or rotameric equilibria by variable-temperature studies.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict optimized geometries and compare them with X-ray structures. Hydrogen-bonding patterns (e.g., graph-set analysis via Etter’s formalism) explain packing differences .

Q. How is this compound utilized in hybrid Lewis acid/base catalysis, and what mechanistic insights guide its application?

  • Methodological Answer : The hydroxymethyl and tert-butyl groups enable dual activation modes. For example, in asymmetric aldol reactions:

  • Lewis Acid Role : The pyrrolidine nitrogen coordinates with metal ions (e.g., Zn²⁺), activating electrophiles.
  • Lewis Base Role : The hydroxymethyl group deprotonates substrates (e.g., ketones) to generate enolates. Kinetic studies (Eyring plots) and isotopic labeling (18O^{18}\text{O}) validate the mechanism .

Q. What purification challenges arise from diastereomeric byproducts, and how are they addressed?

  • Methodological Answer : Diastereomers with similar polarities (e.g., (2S,4R) vs. (2R,4S)) require:

  • Chromatographic Optimization : Use silica gel impregnated with silver nitrate (Ag⁺ coordination enhances separation) or reverse-phase HPLC with C18 columns.
  • Derivatization : Convert hydroxyl groups to esters (e.g., trifluoroacetate) to increase polarity differences .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8-5-9(7-13)6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

CCBKWUTWRPJIOE-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

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